N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide
Description
N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a benzo[d][1,3]dioxol-5-yl group at the 5-position. A methylene linker connects the isoxazole to a 3-cyanobenzamide moiety. This structural framework suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c20-9-12-2-1-3-14(6-12)19(23)21-10-15-8-17(26-22-15)13-4-5-16-18(7-13)25-11-24-16/h1-8H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHBIDHMHGWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways, given its potential anticancer activity. One of the key mechanisms studied in similar compounds is the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines. This suggests that the compound may have a significant molecular and cellular effect, potentially inducing apoptosis and causing cell cycle arrest in cancer cells.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
- Chemical Formula : C₁₅H₁₂N₄O₄S
- Molecular Weight : 344.3 g/mol
- CAS Number : 1210942-56-5
The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . This compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure, leading to cell cycle arrest at the S phase. This mechanism is crucial for its potential anti-cancer properties.
Anticancer Activity
Several studies have demonstrated the compound's potent growth inhibition against various human cancer cell lines. The following table summarizes the findings from key studies:
Neuropharmacological Effects
In addition to its anticancer properties, this compound exhibits potential neuropharmacological effects. It has been shown to interact with various neurotransmitter systems, which may contribute to its anticonvulsant properties.
Case Studies
- Anticonvulsant Activity : A study involving animal models demonstrated that the compound significantly reduced seizure activity induced by pentylenetetrazole (PTZ). The results indicated a protective effect against lethal doses of PTZ, suggesting a mechanism involving benzodiazepine receptor modulation .
- Cell Cycle Arrest Studies : Research conducted on cancer cell lines revealed that treatment with the compound led to significant cell cycle arrest at the S phase, indicating its role in disrupting normal cellular proliferation patterns.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 330978-53-5)
- Structure: Lacks the methylene linker and cyano group; the benzamide is directly attached to the isoxazole.
- Molecular Formula : C₁₂H₁₀N₂O₄ (MW: 246.22 g/mol) vs. target compound’s C₁₉H₁₃N₃O₄ (MW: ~347.33 g/mol) .
Compound B : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Features a thiadiazole core with acetylpyridine and benzamide groups.
- Spectroscopy : IR shows dual C=O stretches at 1679 and 1605 cm⁻¹, compared to the target’s expected C≡N stretch (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) .
- Activity Implications : The thiadiazole ring may confer distinct electronic properties, but the absence of a methylenedioxy group limits aromatic π-π stacking compared to the target compound.
Compound C : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)
- Structure : Contains a dienamide linker and triazole instead of isoxazole.
- Synthesis : Higher yield (85.7%) vs. typical 70–80% for isoxazole derivatives, suggesting easier accessibility .
- Functional Groups : The triazole may enhance metal coordination, whereas the target’s isoxazole offers rigidity and metabolic stability.
Spectroscopic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl precursors with isoxazole-forming reagents (e.g., hydroxylamine under acidic conditions).
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 3-cyanobenzamide moiety.
- Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile.
Optimal conditions include controlled temperatures (60–80°C), anhydrous solvents (DMF or THF), and catalysts such as triethylamine for amide bond formation .
Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by matching peak assignments to expected proton/carbon environments (e.g., benzodioxole methylene at ~5.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragments corresponding to the isoxazole and benzamide groups .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. How can researchers predict the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Benzo[d][1,3]dioxole derivatives are prone to hydrolysis under acidic/basic conditions, requiring pH-neutral buffers .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s structure-activity relationship (SAR) for target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with putative targets (e.g., enzymes with hydrophobic pockets). The benzodioxole moiety may engage in π-π stacking with aromatic residues, while the cyanobenzamide group forms hydrogen bonds .
- QSAR Models : Train models on analogues with varying substituents (e.g., replacing cyano with nitro) to predict activity trends. Validate with in vitro IC data .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Assays : Replicate assays under uniform conditions (e.g., ATP levels in kinase assays, cell passage number).
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays. For example, discrepancies in anticonvulsant activity may arise from off-target effects, requiring electrophysiological validation .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the benzodioxole with a trifluoromethyl group to improve metabolic stability while retaining lipophilicity .
- Prodrug Design : Introduce ester linkages at the cyanobenzamide group to enhance oral bioavailability, with hydrolysis in vivo releasing the active form .
Q. What methodologies enable comparative analysis of this compound with structurally similar analogues?
- Methodological Answer :
- Pharmacophore Mapping : Overlay 3D structures of analogues (e.g., BIA 10-2474) using Schrödinger’s Phase to identify conserved interaction motifs.
- Meta-Analysis : Aggregate published data on analogues (e.g., IC, logP) into a database for trend analysis. Highlight unique features like the cyanobenzamide’s electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
